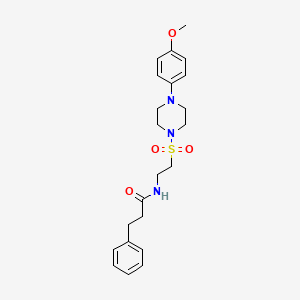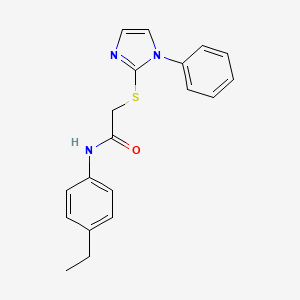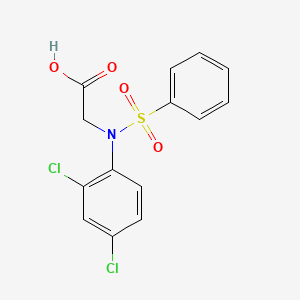
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46. It contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is a type of nucleophilic addition reaction where a nucleophile (the diamine) adds to an electrophile (the sulfonium salt).Wissenschaftliche Forschungsanwendungen
PET Tracers for 5-HT1A Receptors
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been studied for its potential as a PET tracer for serotonin 5-HT1A receptors. This is particularly relevant in neuropsychiatric disorders, as these receptors are significant in various brain functions and disorders. A study by García et al. (2014) demonstrated that derivatives of this compound show high brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Crystal Structure and DFT Calculations
Kumara et al. (2017) conducted a study on the crystal structure of novel piperazine derivatives, including this compound. Their research involved single crystal X-ray diffraction studies and density functional theory (DFT) calculations to understand the reactive sites of these molecules (Kumara et al., 2017).
Antagonistic Properties on 5-HT1A Receptors
Research by Craven et al. (1994) focused on N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), a compound structurally similar to this compound, demonstrating its potent antagonistic properties on 5-HT1A receptors. This study has implications for the understanding of serotonin's role in various biological processes (Craven et al., 1994).
Ligand Development for Dopamine Receptors
Leopoldo et al. (2002) explored the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, finding that compounds with structures similar to this compound exhibit moderate affinity for dopamine D3 receptors. This study aids in the development of new ligands for dopamine receptors, which are crucial in neurological and psychiatric disorders (Leopoldo et al., 2002).
Synthesis of PPARpan Agonists
Guo et al. (2006) described the efficient synthesis of a compound structurally similar to this compound, which is a potent PPARpan agonist. This research contributes to the understanding of the synthesis pathways for developing new therapeutic agents (Guo et al., 2006).
Wirkmechanismus
Target of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide primarily targets the alpha1-adrenergic receptors (α1-ARs). These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By targeting these receptors, this compound can influence various physiological processes.
Mode of Action
This compound interacts with alpha1-adrenergic receptors by binding to them and acting as an antagonist. This binding inhibits the receptors’ normal function, which is to mediate the effects of endogenous catecholamines like noradrenaline and epinephrine . As a result, the compound prevents the usual contraction of smooth muscles, leading to vasodilation and relaxation of the targeted tissues.
Biochemical Pathways
The inhibition of alpha1-adrenergic receptors by this compound affects several downstream biochemical pathways. These pathways include the reduction of intracellular calcium levels, which is essential for muscle contraction. By blocking these receptors, the compound disrupts the signaling cascade that normally leads to muscle contraction, resulting in muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream, where it is distributed to various tissues, including those with high densities of alpha1-adrenergic receptors. It undergoes metabolism primarily in the liver, where it is broken down into inactive metabolites. These metabolites are then excreted through the kidneys . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its absorption.
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles and vasodilation. By inhibiting alpha1-adrenergic receptors, the compound reduces the contractile response of smooth muscles, leading to decreased vascular resistance and improved blood flow . This can be beneficial in conditions such as hypertension and benign prostatic hyperplasia, where muscle relaxation and vasodilation are desired therapeutic outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its ability to bind to alpha1-adrenergic receptors. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy . Additionally, interactions with other drugs or endogenous compounds can alter its pharmacokinetic properties and overall effectiveness.
: Source
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activity. Given the wide range of activities associated with piperazine derivatives , this compound could be a candidate for drug development and further pharmacological studies.
Biochemische Analyse
Biochemical Properties
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular studies, this compound has shown potential neuroprotective effects . It has been observed to improve short-term memory and anxiety levels in animal models treated with neurotoxic agents .
Molecular Mechanism
The molecular mechanism of this compound involves binding to AChE, leading to inhibition of the enzyme . This results in increased levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . The compound has shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At certain dosages, the compound has shown potential therapeutic effects, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
Its interaction with AChE suggests that it may be involved in the cholinergic neurotransmission pathway .
Transport and Distribution
Its interaction with AChE suggests that it may be distributed in areas where this enzyme is present .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPBBMNGSMQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)



![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)